molecular formula C10H17F3N2O2 B2386703 N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide CAS No. 1183230-63-8

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B2386703
CAS No.: 1183230-63-8
M. Wt: 254.253
InChI Key: TZZACBLHBMUVFR-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” is a synthetic organic compound that features a piperidine ring substituted with hydroxyethyl and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyethyl Group: This can be achieved via nucleophilic substitution reactions where a hydroxyethyl halide reacts with the piperidine ring.

    Introduction of Trifluoroethyl Group: This step involves the reaction of the piperidine derivative with a trifluoroethylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

“N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Exploration as a potential pharmaceutical agent or drug intermediate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)piperidine-3-carboxamide: Lacks the trifluoroethyl group.

    N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: Lacks the hydroxyethyl group.

    N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide: Substitutes the trifluoroethyl group with a methyl group.

Uniqueness

The presence of both hydroxyethyl and trifluoroethyl groups in “N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” may confer unique chemical properties, such as increased lipophilicity or altered reactivity, making it distinct from similar compounds.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c11-10(12,13)7-15(4-5-16)9(17)8-2-1-3-14-6-8/h8,14,16H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZACBLHBMUVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N(CCO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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